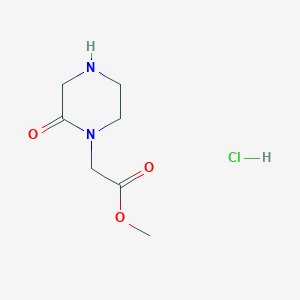

![molecular formula C10H14N2O B3060461 N-[2-(4-aminophenyl)ethyl]acetamide CAS No. 40377-41-1](/img/structure/B3060461.png)

N-[2-(4-aminophenyl)ethyl]acetamide

Overview

Description

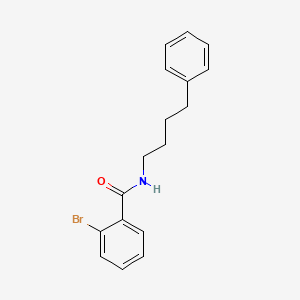

“N-[2-(4-aminophenyl)ethyl]acetamide” belongs to the class of organic compounds known as n-acetyl-2-arylethylamines. These are compounds containing an acetamide group that is N-linked to an arylethylamine .

Molecular Structure Analysis

The molecular structure of “N-[2-(4-aminophenyl)ethyl]acetamide” is represented by the formula C8H10N2O, with a molecular weight of 150.1778 . The structure can be further analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “N-[2-(4-aminophenyl)ethyl]acetamide” have been explored in several studies. For example, a series of N-phenylacetamide sulphonamides were synthesized, and N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Physical And Chemical Properties Analysis

“N-[2-(4-aminophenyl)ethyl]acetamide” has a molecular weight of 150.1778 . More detailed physical and chemical properties can be obtained through further experimental studies.Scientific Research Applications

Anticancer Activity

N-[2-(4-aminophenyl)ethyl]acetamide derivatives have shown promising anticancer activities. For example, compounds synthesized using a pharmacophoric group based on the 2-(4-aminophenyl)benzothiazole structure have been evaluated in vitro against human tumor cell lines, indicating significant anticancer potential. These findings suggest the utility of these compounds in the development of novel anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Structural Analysis

The synthesis and structural elucidation of derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been carried out, with studies demonstrating their potential anticancer activity through in silico modeling targeting the VEGFr receptor. These compounds exhibit interesting crystal structures and intermolecular hydrogen bonding, highlighting their significance in molecular design and pharmacology (Sharma et al., 2018).

Antimicrobial and Antifungal Properties

Research has also uncovered the antimicrobial and antifungal properties of N-[2-(4-aminophenyl)ethyl]acetamide derivatives. Marine actinobacterium Streptomyces sp. produced compounds including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, showing cytotoxic activities against sea urchin sperm and eggs. This suggests potential applications in developing new antimicrobial agents (Sobolevskaya et al., 2007).

Analytical Chemistry and Synthesis Intermediates

N-(2-Hydroxyphenyl)acetamide derivatives have been explored for their roles as intermediates in natural synthesis processes, such as the chemoselective acetylation of 2-aminophenol for antimalarial drugs. This highlights the importance of these compounds in facilitating the synthesis of complex molecules through environmentally friendly processes (Magadum & Yadav, 2018).

Drug Design and Molecular Docking

Derivatives have been utilized in drug design, with molecular docking analyses providing insights into their interactions with biological targets. This computational approach aids in understanding the mechanism of action and optimizing the therapeutic potential of these compounds (Bharathy et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

N-(4-Aminophenethyl)acetamide, also known as N-[2-(4-aminophenyl)ethyl]acetamide or NSC507475, primarily targets the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

The compound interacts with its target by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . It also exhibits protein kinase activity , which can lead to changes in the phosphorylation state of other proteins, potentially altering their activity and function.

Biochemical Pathways

Given its interaction with the aliphatic amidase expression-regulating protein, it is likely that it influences pathways related to the metabolism of aliphatic amides .

Result of Action

The molecular and cellular effects of N-(4-Aminophenethyl)acetamide’s action are largely dependent on its interaction with the Aliphatic amidase expression-regulating protein. By inhibiting this protein, the compound can alter the regulation of the aliphatic amidase operon, potentially affecting the metabolism of aliphatic amides .

properties

IUPAC Name |

N-[2-(4-aminophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJEXZWARSCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311018 | |

| Record name | 4-(2-(((methyl)carbonyl)amino)ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40377-41-1 | |

| Record name | NSC507475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC235784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-(((methyl)carbonyl)amino)ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3060381.png)

![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)

![4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B3060384.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)